molecular formula C8H6ClNOS B1425874 2-Chloro-7-methoxybenzo[d]thiazole CAS No. 1175277-80-1

2-Chloro-7-methoxybenzo[d]thiazole

Cat. No. B1425874
Key on ui cas rn: 1175277-80-1
M. Wt: 199.66 g/mol
InChI Key: VXJOAPOPPBDFGR-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

The title compound was prepared from 2-bromo-3-methoxyaniline via 2-mercapto-7-methoxy-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 120° C. for 10 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].SC1SC2C(OC)=CC=CC=2N=1.[Cl:23][C:24]1[S:25]C2C=CC(Cl)=CC=2N=1>>[Cl:23][C:24]1[S:25][C:2]2[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:3]=2[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC=C1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=C(C=C2)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC=C2OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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